

2-Phenoxy nicotinic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery and Development

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Compound of Interest

Compound Name: **2-Phenoxy nicotinic acid**

Cat. No.: **B186817**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxy nicotinic acid is a heterocyclic building block that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid framework, combining a pyridine carboxylic acid with a phenoxy moiety, provides a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of **2-phenoxy nicotinic acid**, including its synthesis, key reactions, and its role as a pharmacophore in drug discovery, with a particular focus on its application in the development of anti-inflammatory agents.

Chemical and Physical Properties

2-Phenoxy nicotinic acid, also known as 2-phenoxy pyridine-3-carboxylic acid, is a white to light yellow crystalline solid.^[1] Its fundamental properties are summarized in the table below.

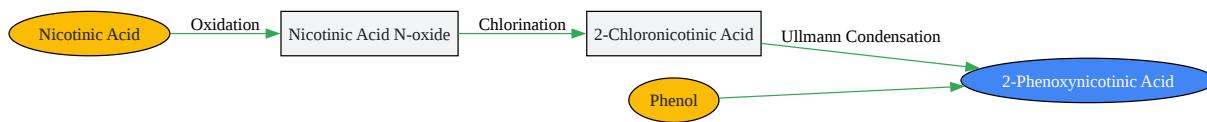
Property	Value
IUPAC Name	2-phenoxyypyridine-3-carboxylic acid
Molecular Formula	C ₁₂ H ₉ NO ₃
Molecular Weight	215.20 g/mol
CAS Number	35620-71-4
Melting Point	173-175 °C
Appearance	White to light yellow powder

Synthesis of 2-Phenoxynicotinic Acid and its Precursors

The synthesis of **2-phenoxynicotinic acid** typically proceeds through a multi-step sequence, starting from readily available nicotinic acid derivatives. The key synthetic precursors are 2-hydroxynicotinic acid and 2-chloronicotinic acid.

Synthesis Workflow

The overall synthetic strategy involves the preparation of a key intermediate, 2-chloronicotinic acid, which then undergoes a nucleophilic aromatic substitution with phenol, commonly via an Ullmann condensation, to yield the final product.



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Caption: General synthetic workflow for **2-phenoxynicotinic acid**.

Experimental Protocols

1. Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide[2]

This procedure describes the chlorination of nicotinic acid N-oxide to produce 2-chloronicotinic acid, a crucial intermediate.

- Materials:

- Nicotinic acid-N-oxide (70 g)
- Phosphorus oxychloride (POCl_3) (300 ml)
- Triethylamine (50 g)
- Diluted caustic soda solution
- Water

- Procedure:

- Suspend nicotinic acid-N-oxide (70 g) in phosphorus oxychloride (300 ml).
- Add triethylamine (50 g) dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.
- Heat the resulting solution in a water bath at 100°C for 4 hours.
- Distill off the excess phosphorus oxychloride under vacuum.
- Carefully pour the residue into water, maintaining the temperature below 40°C.
- Adjust the pH to 2.0-2.5 by adding diluted caustic soda solution to precipitate the product.
- Filter the precipitate to obtain 2-chloronicotinic acid.

- Yield: 65-70%
- Melting Point: 173-175°C

2. Synthesis of **2-Phenoxy**nicotinic Acid via Ullmann Condensation

This protocol is based on the general principles of the Ullmann condensation for the formation of diaryl ethers.^{[3][4]}

- Materials:

- 2-Chloronicotinic acid
- Phenol
- Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
- A suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)
- A base (e.g., potassium carbonate or cesium carbonate)
- A high-boiling point solvent (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))

- Procedure:

- To a reaction vessel, add 2-chloronicotinic acid, phenol (1.1-1.5 equivalents), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2 equivalents).
- Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-150°C for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of 3-4.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography to obtain **2-phenoxy nicotinic acid**.

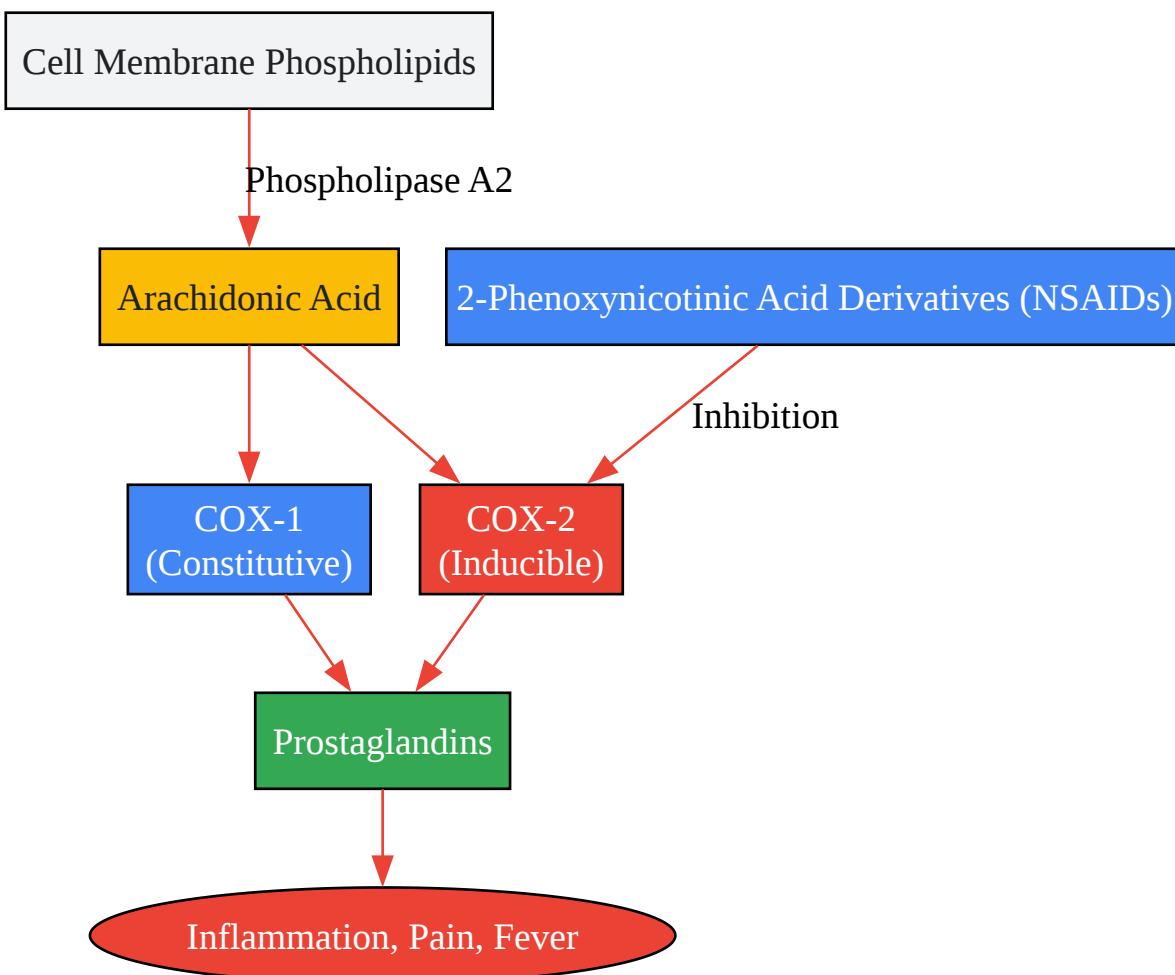
2-Phenoxy nicotinic Acid as a Building Block in Drug Discovery

The **2-phenoxy nicotinic acid** scaffold is a key component in a variety of compounds with demonstrated pharmacological activity. Its derivatives have been extensively explored as anti-inflammatory, analgesic, and anticancer agents.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A significant body of research has focused on the development of **2-phenoxy nicotinic acid** derivatives as inhibitors of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.^[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes.

Signaling Pathway of Inflammation and COX Inhibition

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Caption: The role of COX enzymes in inflammation and the mechanism of action of NSAIDs.

Structure-Activity Relationship (SAR) and Biological Data

The anti-inflammatory potency of compounds based on the **2-phenoxy nicotinic acid** scaffold can be modulated by substitutions on both the phenoxy and nicotinic acid moieties. The following tables summarize the *in vitro* COX inhibitory activity of selected nicotinic acid and phenoxyacetic acid derivatives, which serve as valuable analogs for understanding the SAR of this class of compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Isonicotinic Acid Derivatives[6]

Compound	R Group	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (COX- 1/COX-2)
Ibuprofen (Standard)	-	-	11.2 ± 1.9	-
Compound 5	4-chlorophenyl	> 100	1.42 ± 0.1	> 70.4
Compound 6	4-fluorophenyl	> 100	8.6 ± 0.5	> 11.6

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxyacetamide Derivatives[5]

Compound	R ¹	R ²	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (COX- 1/COX-2)
Celecoxib (Standard)	-	-	15	0.05	300
3c	4-Cl	4-NO ₂	1.25	0.08	15.63
3h	4-CH ₃	4-NO ₂	1.52	0.11	13.82

These data indicate that derivatives of the core scaffold can exhibit potent and selective inhibition of COX-2. For instance, the presence of electron-withdrawing groups on the phenoxy ring appears to be favorable for activity.

Conclusion

2-Phenoxy nicotinic acid is a privileged scaffold in medicinal chemistry, offering a robust platform for the design of novel therapeutic agents. Its straightforward synthesis from readily available starting materials and the potential for diverse functionalization make it an attractive building block for creating libraries of bioactive molecules. The demonstrated efficacy of its derivatives as potent and selective COX-2 inhibitors highlights its importance in the ongoing search for safer and more effective anti-inflammatory drugs. Further exploration of the structure-activity relationships of **2-phenoxy nicotinic acid** derivatives holds significant

promise for the development of new treatments for a range of inflammatory conditions and other diseases.

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